2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine
Description
2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine is a nitrogen-containing heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at position 2 and a 2,2,2-trifluoroethylamine moiety at position 2. This compound belongs to the pyrazolo-heterocycle family, which is widely explored in medicinal chemistry for its diverse pharmacological activities, including kinase inhibition, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4/c1-6-4-7-8(14-5-9(10,11)12)13-2-3-16(7)15-6/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYOKNWRGSTPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of the trifluoroethyl group: This step often involves nucleophilic substitution reactions where a trifluoroethyl halide reacts with the pyrazolo[1,5-a]pyrazine intermediate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroethyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of pyrazolo[1,5-a] compounds known for their diverse biological activities. Recent studies have highlighted their potential as inhibitors in various therapeutic areas:
- Anticancer Activity : Pyrazolo compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth factors . The incorporation of trifluoroethyl groups in such compounds may enhance their pharmacological profiles by improving solubility and bioavailability.
- Enzyme Inhibition : Some pyrazolo derivatives act as enzyme inhibitors, targeting pathways involved in cancer progression. For instance, compounds that inhibit thymidine phosphorylase have been identified as promising candidates for anti-tumor therapies due to their role in regulating nucleotide metabolism and tumor growth .
Neuropharmacological Applications
The neuropharmacological potential of 2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine is also noteworthy:
- Alzheimer's Disease : Research indicates that certain pyrazolo compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for cholinergic signaling in the brain. This inhibition may lead to improved cognitive function in models of Alzheimer's disease . The structural modifications involving trifluoroethyl groups could further enhance the selectivity and potency of these inhibitors.
- Antidepressant Effects : Preliminary studies suggest that pyrazolo derivatives may exhibit antidepressant-like effects by modulating neurotransmitter systems. The ability to influence serotonin and norepinephrine levels makes these compounds candidates for further exploration in mood disorder treatments .
Case Studies and Experimental Findings
Several case studies have documented the synthesis and biological evaluation of related pyrazolo compounds:
- Synthesis and Biological Evaluation : A study synthesized a series of pyrazolo derivatives with varying substitutions at the 4-position. These derivatives were evaluated for their anticancer activity against specific cell lines, revealing structure-activity relationships that suggest optimal configurations for enhanced efficacy .
- In Vivo Studies : In vivo models have been utilized to assess the therapeutic potential of pyrazolo compounds. For example, animal studies demonstrated significant tumor regression when treated with specific derivatives, underscoring their potential as effective cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
The pyrazolo[1,5-a]pyrazine core distinguishes this compound from the more extensively studied pyrazolo[1,5-a]pyrimidines. Pyrazines have two nitrogen atoms at positions 1 and 4 in the six-membered ring, whereas pyrimidines feature nitrogens at positions 1 and 3. This difference influences electronic properties, binding interactions, and selectivity toward biological targets. For example, pyrazolo[1,5-a]pyrimidines are well-documented as kinase inhibitors (e.g., TTK inhibitors), with substituents at positions 3, 5, and 7 critically affecting potency . In contrast, the pyrazolo[1,5-a]pyrazine scaffold may offer unique binding modes due to altered nitrogen positioning .
Substituent Effects
Trifluoroethylamine vs. Other Fluorinated Groups
The 2,2,2-trifluoroethylamine group at position 4 provides steric bulk and electron-withdrawing effects, which can enhance target affinity and resistance to oxidative metabolism. Comparable fluorinated analogs, such as 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 2171315-30-1), demonstrate the role of trifluoromethyl groups in improving bioavailability . However, the trifluoroethylamine in the target compound may confer greater conformational flexibility compared to rigid trifluoromethyl substituents .
Methyl Group at Position 2
The methyl group at position 2 is a common feature in pyrazolo-heterocycles to modulate steric hindrance and solubility. For instance, N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890624-32-5) utilizes a 2-methyl group to balance potency and cellular permeability .
Data Table: Key Structural and Functional Attributes of Comparable Compounds
Biological Activity
2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C10H10F3N5
- Molecular Weight : 265.22 g/mol
The presence of the trifluoroethyl group is significant as it influences the compound's lipophilicity and overall biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Kinases : Some pyrazolo[1,5-a]pyrazin derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, pyrazolo[1,5-a]pyrimidines selectively inhibit microtubule affinity-regulating kinase (MARK), which is implicated in neurodegenerative diseases like Alzheimer's disease .
- Anticancer Activity : The compound exhibits potential anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that related compounds can enhance cytotoxicity in various tumor cell lines .
- Neuroprotective Effects : Due to its structural similarities with known neuroprotective agents, this compound may also play a role in protecting neuronal cells from degeneration .
Biological Activity Data
The biological activities of this compound can be summarized in the following table:
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Kinase Inhibition | Inhibits MARK and other kinases | |
| Neuroprotection | Potential protective effects against neurodegeneration |
Case Studies
- Cancer Treatment : A study investigated the effects of pyrazolo derivatives on FaDu hypopharyngeal tumor cells. Results indicated that compounds with similar structures to this compound showed improved cytotoxicity compared to standard treatments like bleomycin .
- Alzheimer's Disease Models : Research involving animal models of Alzheimer's disease demonstrated that pyrazolo derivatives could inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation, suggesting potential therapeutic applications for neurodegenerative conditions .
- Mechanistic Studies : In vitro studies have shown that the compound affects signaling pathways associated with cell survival and proliferation. This was evidenced by altered expression levels of proteins involved in apoptosis when treated with pyrazolo derivatives .
Q & A
Q. Q1: What are the key considerations for regioselective synthesis of 2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine?
Answer: Regioselectivity in pyrazolo[1,5-a]pyrazine synthesis is critical due to the potential for multiple substitution patterns. A common approach involves cyclization of pyrazole precursors with trifluoroethylamine derivatives. For example, one-pot reactions using catalysts like Cu(I) or Pd(0) can enhance regiocontrol (as seen in pyrazolo[1,5-a]pyrimidine syntheses) . The trifluoroethyl group is typically introduced via nucleophilic substitution or reductive amination using 2,2,2-trifluoroethylamine or its derivatives (e.g., trifluoroethyl hydrazine) .
Key Methodological Steps:
Core Formation: Cyclocondensation of 3-aminopyrazole with α,β-unsaturated ketones.
Trifluoroethylation: Reacting the intermediate with 2,2,2-trifluoroethyl triflate under basic conditions (e.g., K₂CO₃ in DMF).
Purification: Column chromatography or recrystallization to isolate the desired regioisomer.
Q. Table 1: Comparison of Catalysts for Cyclization
| Catalyst | Yield (%) | Regioselectivity (A:B) | Reference |
|---|---|---|---|
| CuI/PPh₃ | 78 | 9:1 | |
| Pd(PPh₃)₄ | 65 | 7:1 | |
| No Catalyst | 30 | 3:1 |
Structural Characterization
Q. Q2: How can spectroscopic methods distinguish between substituents on the pyrazolo[1,5-a]pyrazine core?
Answer:
¹H NMR: The methyl group at position 2 appears as a singlet (~δ 2.3–2.5 ppm). The trifluoroethylamine’s –CH₂CF₃ group splits into a quartet (J = 10 Hz) at δ 3.8–4.2 ppm due to coupling with fluorine .
¹³C NMR: The CF₃ group shows a quartet at ~δ 125 ppm (¹JCF = 280 Hz) .
MS (ESI+): Molecular ion [M+H]⁺ matches the exact mass (C₁₀H₁₁F₃N₅: calc. 274.09). Fragmentation patterns confirm loss of CF₃CH₂ (m/z 175) .
Advanced Synthesis Challenges
Q. Q3: What strategies mitigate low yields during trifluoroethylamine incorporation?
Answer: Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min at 120°C vs. 12 h conventional) .
- Protecting Groups: Temporarily block reactive sites (e.g., Boc-protected amines) to direct substitution .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of trifluoroethyl reagents .
Q. Table 2: Solvent Effects on Trifluoroethylation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 85 | 98 |
| THF | 45 | 90 |
| Toluene | 30 | 85 |
Biological Activity and Mechanism
Q. Q4: What enzymatic targets are plausible for this compound based on structural analogs?
Answer: Pyrazolo[1,5-a]pyrimidine/pyrazine analogs inhibit kinases (e.g., CDK2, Pim-1) and adenosine receptors. The trifluoroethyl group enhances binding to hydrophobic pockets in ATP-binding domains .
Mechanistic Insights:
Q. Table 3: IC₅₀ Values for Analogous Compounds
| Target | Compound | IC₅₀ (nM) | Reference |
|---|---|---|---|
| CDK2 | Pyrazolo[1,5-a]pyrimidine | 12 | |
| Pim-1 | 5-Methyl-pyrazolo[1,5-a]pyrazine | 8.5 |
Data Contradictions and Validation
Q. Q5: How should researchers resolve discrepancies in reported bioactivity data?
Answer: Contradictions often stem from assay conditions (e.g., ATP concentration) or impurities. Recommendations:
Reproducibility: Validate results across ≥2 cell lines (e.g., HeLa vs. MCF-7).
Orthogonal Assays: Combine enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-targets) assays .
Purity Checks: Use HPLC-MS (≥95% purity) to exclude confounding byproducts .
Pharmacokinetic Profiling
Q. Q6: What in vitro models predict this compound’s bioavailability?
Answer:
- Caco-2 Permeability: High apparent permeability (Papp >1 ×10⁻⁶ cm/s) suggests oral absorption .
- Microsomal Stability: Incubate with liver microsomes (human/rat); half-life >30 min indicates low CYP450 metabolism .
- Plasma Protein Binding: Equilibrium dialysis shows ~85% binding, correlating with prolonged in vivo efficacy .
Structure-Activity Relationship (SAR)
Q. Q7: How does the trifluoroethyl group influence target selectivity?
Answer: The CF₃ group:
- Enhances Selectivity: Reduces off-target effects by filling hydrophobic pockets (e.g., in P2Y₁ vs. P2Y₁₂ receptors) .
- Modulates pKa: The electron-withdrawing effect lowers amine pKa (~8.5), improving solubility at physiological pH .
SAR Trends:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
